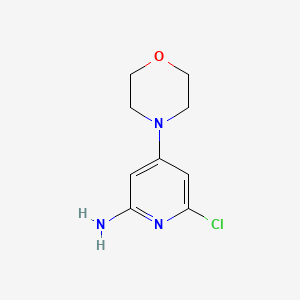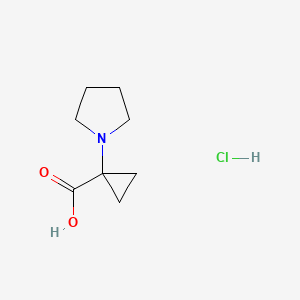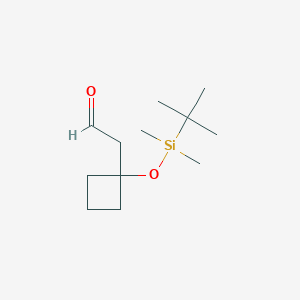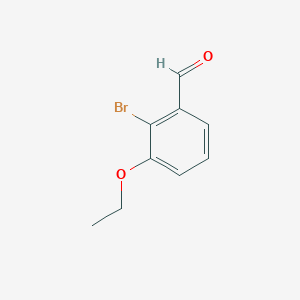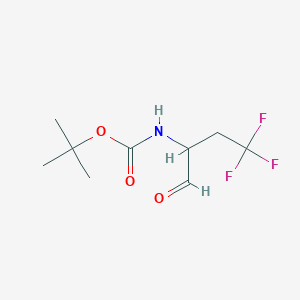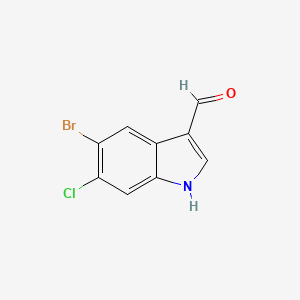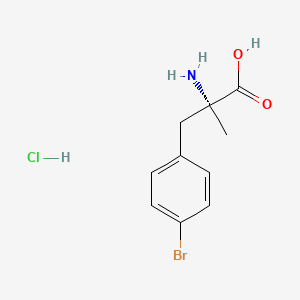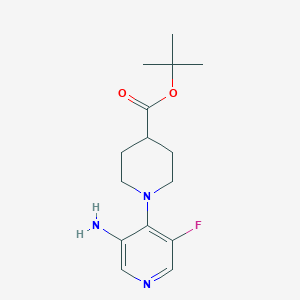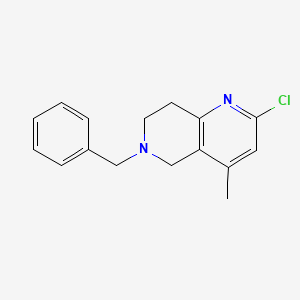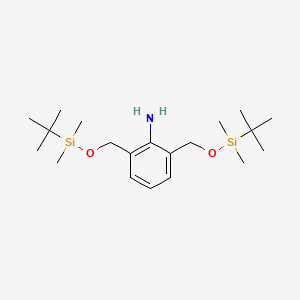
2-(3-Amino-4-methylphenyl)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(3-Amino-4-methylphenyl)propan-2-ol” is a chemical compound with the CAS Number: 1048389-81-6 . It has a molecular weight of 165.24 and is typically in powder form . The IUPAC name for this compound is 2-(3-amino-4-methylphenyl)-2-propanol .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H15NO/c1-7-4-5-8(6-9(7)11)10(2,3)12/h4-6,12H,11H2,1-3H3 . This code provides a specific string of characters that represents the molecular structure of the compound.Physical and Chemical Properties Analysis
“this compound” is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources .Applications De Recherche Scientifique
Cardioselectivity in Beta-Adrenoceptor Blocking Agents
A study by Rzeszotarski et al. (1979) synthesized a series of compounds including 1-[(4-hydroxyphenethyl)amino]-3-(aryloxy)propan-2-ols and found substantial cardioselectivity in these compounds. This research highlights the potential of such compounds in developing cardioselective beta-adrenoceptor blocking agents (Rzeszotarski et al., 1979).
Transformations to 2-Methylindoline
Bernas et al. (2015) studied the transformation reaction of 1-(2-aminophenyl)propan-2-ol at high temperatures, exploring its conversion to 2-methylindoline using various catalysts. This research provides insights into the chemical transformations and potential applications of related compounds (Bernas et al., 2015).
Cyclisation Studies
Goosen et al. (1993) investigated the cyclisation of 3-(p-methylphenyl)propan-1-ol, providing evidence of competing cyclisation pathways. This research contributes to the understanding of the cyclisation processes in similar chemical structures (Goosen et al., 1993).
Antimicrobial and Antiradical Activity
Čižmáriková et al. (2020) synthesized a series of compounds related to 2-(3-Amino-4-methylphenyl)propan-2-ol and evaluated their antimicrobial and antioxidant activities. This study demonstrates the potential of these compounds in antimicrobial and antioxidant applications (Čižmáriková et al., 2020).
Antitumor Activity
Isakhanyan et al. (2016) reported on the synthesis of tertiary aminoalkanol hydrochlorides, including compounds related to this compound, and tested them for antitumor activity. Their findings contribute to the exploration of new antitumor agents (Isakhanyan et al., 2016).
Stereochemistry and Synthesis Techniques
Angiolini et al. (1969) conducted research on the stereochemistry of Mannich bases, including the stereospecific synthesis of diastereoisomeric compounds related to this compound. This research adds to the understanding of stereochemistry in chemical synthesis (Angiolini et al., 1969).
Src Kinase Inhibitory and Anticancer Activities
Sharma et al. (2010) synthesized a series of 3-(N-alkyl-N-phenylamino)propan-2-ol derivatives, evaluating them as Src kinase inhibitors and for their anticancer activity. This study highlights the potential of such compounds in cancer treatment (Sharma et al., 2010).
Safety and Hazards
The compound has been classified with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
Propriétés
IUPAC Name |
2-(3-amino-4-methylphenyl)propan-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-7-4-5-8(6-9(7)11)10(2,3)12/h4-6,12H,11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXJDOCSCABAOBN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)(C)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
